Cas no 82-87-1 (Benzenamine,4,4'-(phenylmethylene)bis[2-methyl-)

Benzenamine,4,4'-(phenylmethylene)bis[2-methyl- structure
82-87-1 structure
Product Name:Benzenamine,4,4'-(phenylmethylene)bis[2-methyl-
CAS No:82-87-1
MF:C21H22N2
MW:302.412785053253
CID:724041
PubChem ID:66513
Update Time:2025-04-19

Benzenamine,4,4'-(phenylmethylene)bis[2-methyl- Chemical and Physical Properties

Names and Identifiers

    • 4,4'-benzylidenedi-o-toluidine
    • 4-[(4-amino-3-methylphenyl)-phenylmethyl]-2-methylaniline
    • SCHEMBL743578
    • 4,4'-(Phenylmethylene)bis[2-methylbenzenamine]
    • DTXSID7058884
    • R6TB48QNF5
    • Benzenamine, 4,4'-(phenylmethylene)bis[2-methyl-
    • NS00038225
    • EINECS 201-442-9
    • Benzenamine, 4,4'-(phenylmethylene)bis(2-methyl-
    • 82-87-1
    • Benzenamine,4,4'-(phenylmethylene)bis[2-methyl-
    • Inchi: 1S/C21H22N2/c1-14-12-17(8-10-19(14)22)21(16-6-4-3-5-7-16)18-9-11-20(23)15(2)13-18/h3-13,21H,22-23H2,1-2H3
    • InChI Key: FANQUUGICQRGJV-UHFFFAOYSA-N
    • SMILES: NC1C=CC(=CC=1C)C(C1C=CC=CC=1)C1C=CC(=C(C)C=1)N

Computed Properties

  • Exact Mass: 302.178
  • Monoisotopic Mass: 302.178
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 3
  • Complexity: 337
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.1
  • Topological Polar Surface Area: 52A^2

Experimental Properties

  • Density: 1.12
  • Boiling Point: 492°C at 760 mmHg
  • Flash Point: 302.1°C
  • Refractive Index: 1.647
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